N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
Description
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining atomic coordinates and validating molecular geometry .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-13-18(19(24-27-13)15-5-2-3-6-16(15)21)20(26)22-11-17(14-7-10-28-12-14)25-9-4-8-23-25/h2-10,12,17H,11H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMCTZSFCOPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, notably pyrazole, thiophene, and isoxazole. This structural diversity suggests significant potential for various biological activities, which have been the focus of recent research.
The compound has the following chemical characteristics:
- Molecular Formula : C14H14ClN3O2S
- Molecular Weight : 302.35 g/mol
- Structural Features : Contains a carboxamide group attached to an isoxazole ring, with additional pyrazole and thiophene moieties that enhance its biological reactivity and specificity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have highlighted the antimicrobial properties of pyrazole derivatives, suggesting that this compound may also possess significant activity against various pathogens. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Isoxazole derivatives have been noted for their anti-inflammatory properties, which could extend to this compound as well. The presence of the isoxazole ring is often associated with modulation of immune responses and reduction of inflammation markers .
- Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells, indicating potential applications in oncology. This characteristic is particularly relevant for compounds that can interact with cellular pathways involved in cell survival and death .
Antimicrobial Activity Study
A study conducted on various pyrazole-thiazole derivatives demonstrated their antimicrobial efficacy against several bacterial strains. The compounds were tested using the well diffusion method, revealing notable zones of inhibition against pathogens such as E. coli and S. aureus. The results indicated that modifications in the chemical structure could enhance antimicrobial potency .
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| 10a | 15 | Moderate |
| 10c | 18 | Good |
| 10g | 20 | Excellent |
Anti-inflammatory Activity
Research has shown that isoxazole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses. For example, one study reported that a related isoxazole compound inhibited TNF-alpha production in human blood cultures, suggesting a potential mechanism for anti-inflammatory action .
Apoptotic Effects
In vitro studies on compounds structurally similar to this compound revealed significant pro-apoptotic effects in cancer cell lines. The mechanisms involved included activation of caspases and modulation of NF-kB pathways, which are critical for cell survival and apoptosis regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be evaluated based on substituent variations, physicochemical properties, and hypothesized biological activity. Below is a detailed comparison with N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide (), a related pyrazole-carboxamide derivative .
Structural and Functional Differences
Physicochemical Implications
- Solubility : The hydroxyethyl group in the analog improves aqueous solubility, whereas the target compound’s hydrophobic substituents may reduce solubility.
- Synthetic Complexity : The branched ethyl linker in the target compound introduces steric hindrance, complicating synthesis compared to the analog’s linear hydroxyethyl group.
Data Table: Structural and Property Comparison
Research Findings and Methodological Notes
- Structural Analysis : The use of SHELX software () is critical for resolving the target compound’s stereochemistry, particularly the configuration of the ethyl linker and heteroaryl substituents .
- Analog Synthesis : The analog () employs straightforward condensation reactions, whereas the target compound likely requires multi-step coupling (e.g., Ullmann or Suzuki reactions) for its complex substituents .
Preparation Methods
Cyclocondensation of Ethyl 3-(2-Chlorophenyl)-3-Oxopropanoate
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h) to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Acidic hydrolysis (6 M HCl, 90°C, 3 h) converts the ester to the carboxylic acid.
Table 1: Optimization of Cyclocondensation
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 78 | |
| Temperature | 80°C | 78 | |
| Catalyst | None | 78 | |
| Alternative Catalyst | Acetic Acid | 82 |
Preparation of N-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)ethyl)amine
The ethylamine side chain requires multistep synthesis:
Thiophen-3-yl Acetonitrile Alkylation
Thiophen-3-yl acetonitrile undergoes alkylation with 1,2-dibromoethane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 12 h) to form 2-(thiophen-3-yl)ethyl bromide. Subsequent substitution with sodium azide (NaN₃, DMF, 50°C, 8 h) yields 2-(thiophen-3-yl)ethyl azide, which is reduced to the primary amine using lithium aluminum hydride (LiAlH₄, THF, 0°C→RT, 2 h).
Pyrazole Incorporation
The primary amine reacts with 1H-pyrazole in the presence of para-toluenesulfonic acid (PTSA) under microwave irradiation (100°C, 30 min) to afford N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amine.
Table 2: Amine Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | 65 | 95 |
| Azide Formation | NaN₃, DMF, 50°C | 72 | 90 |
| Reduction | LiAlH₄, THF | 85 | 98 |
| Pyrazole Coupling | PTSA, MW, 100°C | 68 | 97 |
Carboxamide Formation via Acyl Chloride Intermediate
Activation to Acyl Chloride
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂, reflux, 4 h) to form the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Amide Coupling
The acyl chloride is coupled with N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amine in dichloromethane (DCM) using triethylamine (TEA) as a base (RT, 20 h). The crude product is purified via silica gel chromatography (n-hexane:ethyl acetate = 70:30).
Table 3: Acyl Chloride Method Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 75 | 98 |
| Base | TEA | 75 | 98 |
| Alternative Base | Pyridine | 70 | 95 |
| Temperature | RT | 75 | 98 |
Alternative Carboxamide Formation via Coupling Reagents
EDC/DMAP-Mediated Coupling
A mixture of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol), EDC (1.8 mmol), and DMAP (0.3 mmol) in DCM is stirred (RT, 30 min). N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amine (1.8 mmol) is added, and the reaction proceeds for 24–48 h. Workup includes NaHCO₃ extraction and chromatography.
Table 4: EDC/DMAP Method Comparison
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time | 24 h | 67 | 97 |
| Reaction Time | 48 h | 72 | 98 |
| Solvent | DCM | 72 | 98 |
| Alternative Solvent | THF | 65 | 95 |
Comparative Analysis of Synthetic Routes
Yield and Purity
Practical Considerations
- The acyl chloride method requires stringent moisture control but offers faster reaction times.
- EDC/DMAP avoids hazardous SOCl₂ but demands longer reaction durations.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms ≥98% purity.
Q & A
Q. What are the common synthetic routes for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, and what intermediates are critical?
Synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and thiophene intermediates. For example, pyrazole rings are often synthesized via cyclocondensation of hydrazines with diketones, while thiophene derivatives may be prepared via Gewald or Paal-Knorr reactions. Coupling these intermediates under reflux conditions in solvents like dimethyl sulfoxide (DMSO) or acetonitrile yields the final compound. Key intermediates include 5-methylisoxazole-4-carboxylic acid derivatives and substituted pyrazole-thiophene hybrids. Reaction progress is monitored via TLC, and purity is ensured through recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural motifs like the pyrazole, thiophene, and isoxazole rings. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reactions and assess purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What structural features of this compound influence its reactivity and biological activity?
The pyrazole and thiophene moieties confer π-π stacking and hydrogen-bonding capabilities, while the 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The isoxazole ring’s electron-withdrawing properties stabilize the carboxamide group, affecting binding to biological targets. Modifications to the ethyl linker or substitution patterns on the pyrazole/thiophene rings can alter pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves varying solvents (e.g., DMF for polar intermediates), temperatures (reflux vs. room temperature), and catalysts (e.g., K₂CO₃ for alkylation steps). For example, increasing reaction time during pyrazole-thiophene coupling in acetonitrile may improve yields from 60% to >80%. Microwave-assisted synthesis has also been reported to reduce reaction times for heterocyclic intermediates .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., variable IC₅₀ values in anticancer assays) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Reproducibility requires strict adherence to standardized protocols (e.g., MTT assay guidelines) and analytical validation (HPLC purity >95%). Comparative studies with structural analogs can isolate activity-contributing groups .
Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) with homology-modeled proteins (e.g., kinases or GPCRs) can predict binding affinities. Density functional theory (DFT) calculations assess electronic properties influencing reactivity. Tools like PASS Online® predict potential biological activities based on structural motifs, guiding targeted experimental validation .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s efficacy?
Systematic substitution of the pyrazole (e.g., replacing methyl with cyclopropyl) or thiophene (e.g., 3-thienyl vs. 2-thienyl) can elucidate key pharmacophores. Bioisosteric replacement of the carboxamide with sulfonamide groups may improve solubility. In vitro assays (e.g., enzyme inhibition) paired with logP measurements quantify SAR trends .
Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?
Co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation (liposomes) enhance aqueous solubility. Prodrug approaches, such as esterification of the carboxamide, improve bioavailability. Solubility parameters (Hansen solubility parameters) guide solvent selection for formulation .
Q. How does the compound’s stability under physiological conditions impact experimental outcomes?
Stability assays (e.g., LC-MS monitoring in simulated gastric fluid) identify degradation products. Storage at -20°C in anhydrous DMSO prevents hydrolysis of the carboxamide. Structural analogs with halogenated aryl groups may exhibit enhanced metabolic stability .
Q. What purification challenges arise during large-scale synthesis, and how are they resolved?
Column chromatography with gradients of ethyl acetate/hexane separates polar byproducts. Recrystallization from ethanol/water mixtures improves purity. Process optimization (e.g., flow chemistry) reduces scaling issues, while preparative HPLC resolves stereoisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
